
3-(chloromethyl)-1-(cyclobutylmethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(chloromethyl)-1-(cyclobutylmethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and chemical research. The unique structure of this compound, featuring a chloromethyl group and a cyclobutylmethyl group attached to a pyridinone ring, makes it an interesting subject for scientific study.
Preparation Methods
The synthesis of 3-(chloromethyl)-1-(cyclobutylmethyl)pyridin-2(1H)-one typically involves the reaction of 2-pyridone with chloromethyl cyclobutylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(chloromethyl)-1-(cyclobutylmethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the pyridinone ring can lead to the formation of dihydropyridinone derivatives. Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-(chloromethyl)-1-(cyclobutylmethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure may offer advantages in targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-(cyclobutylmethyl)pyridin-2(1H)-one involves its interaction with molecular targets in biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The cyclobutylmethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The pyridinone ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar compounds to 3-(chloromethyl)-1-(cyclobutylmethyl)pyridin-2(1H)-one include other pyridinium salts with different substituents. For example:
3-(chloromethyl)-1-(methyl)pyridin-2(1H)-one: This compound has a methyl group instead of a cyclobutylmethyl group, which may affect its reactivity and biological activity.
3-(bromomethyl)-1-(cyclobutylmethyl)pyridin-2(1H)-one: The bromomethyl group can undergo similar reactions as the chloromethyl group but with different reactivity.
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one: The cyclopropylmethyl group may impart different steric and electronic effects compared to the cyclobutylmethyl group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological properties in distinct ways.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
3-(chloromethyl)-1-(cyclobutylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H14ClNO/c12-7-10-5-2-6-13(11(10)14)8-9-3-1-4-9/h2,5-6,9H,1,3-4,7-8H2 |
InChI Key |
SDAKGWICBRXSJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=CC=C(C2=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


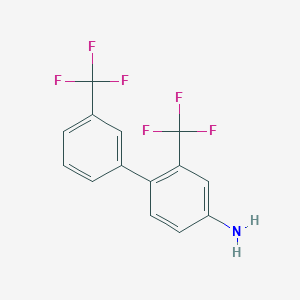
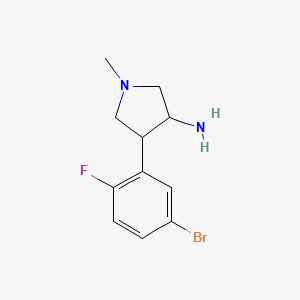

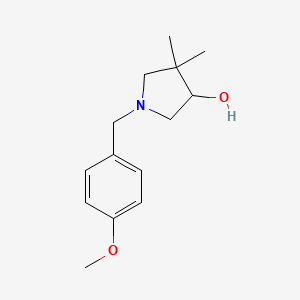
![2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)acetic acid](/img/structure/B14873957.png)

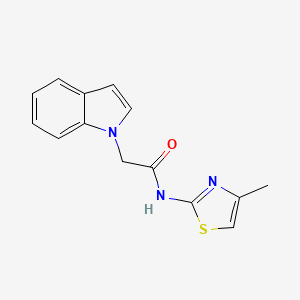
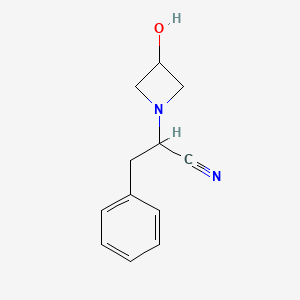

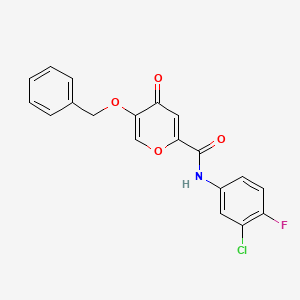
![[3-(3,4-Dichloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14873989.png)
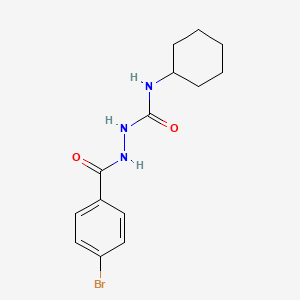
![(2Z)-N-(furan-2-ylmethyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B14873998.png)
![(7AS,10aS)-5-isopropyl-1,9,9-trimethyl-7a,8,9,10a-tetrahydrobenzo[de]furo[3,2-b]chromen-6-ol](/img/structure/B14874005.png)
